molecular formula C11H11N B6614964 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 1188239-73-7

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B6614964
CAS RN: 1188239-73-7
M. Wt: 157.21 g/mol
InChI Key: NWPNTWIBLREJTJ-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile, also known as MDIC, is a compound that has been studied for its potential medical applications. It is a heterocyclic compound containing a five-membered ring with a carbon atom and a nitrogen atom at opposite ends of the ring. MDIC has a variety of interesting properties, including its ability to act as an inhibitor of certain enzymes, its potential to act as a prodrug, and its potential to bind to certain proteins.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is complex and not fully understood. It is believed that this compound binds to the active site of the enzyme COX-2, thereby inhibiting its activity. This compound also binds to certain proteins, which can modulate the activity of those proteins. This compound can also act as a prodrug, which can be used to deliver drugs to specific target sites in the body.
Biochemical and Physiological Effects
This compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. This compound has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. This compound has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.

Advantages and Limitations for Lab Experiments

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a relatively simple compound to synthesize, and the reaction can be carried out in a laboratory setting. However, the reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. Additionally, the mechanism of action of this compound is not fully understood, so further research is needed to better understand its effects.

Future Directions

Future research should focus on understanding the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile and its potential medical applications. Additionally, further research should be done to investigate the potential of this compound as a prodrug and its ability to bind to certain proteins. Additionally, further research should be done to investigate the potential of this compound as an inhibitor of other enzymes. Finally, further research should be done to investigate the potential of this compound as an anti-inflammatory agent.

Synthesis Methods

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can be synthesized from the reaction of 2-methyl-3-indenol with cyanogen bromide in the presence of a base. The reaction proceeds via a Michael addition, followed by a nucleophilic substitution to form the desired product. The reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. The reaction is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been studied for its potential medical applications, including its ability to act as an inhibitor of certain enzymes. This compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. This compound has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. This compound has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.

properties

IUPAC Name

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPNTWIBLREJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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